molecular formula C7H16N2O B601572 N-(3-Aminopropyl)-4-Aminobutanal CAS No. 136849-70-2

N-(3-Aminopropyl)-4-Aminobutanal

Cat. No. B601572
M. Wt: 144.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminopropyl)-4-Aminobutanal, commonly known as APB, is a chemical compound that belongs to the family of psychoactive substances. APB is a derivative of gamma-aminobutyric acid (GABA) and is structurally similar to amphetamines. APB is known for its psychoactive effects, particularly its ability to induce euphoria, enhance sensory perception, and increase sociability.

Scientific Research Applications

Enzymatic Properties and Kinetics

N-(3-Aminopropyl)-4-Aminobutanal, as a substrate for specific enzymes, has been studied for its interaction and reaction kinetics. For example, the enzyme 4-Aminobutanal dehydrogenase, purified from a Pseudomonas species, shows high activity toward aminoaldehydes including 4-aminobutanal and 3-aminopropanal. The enzyme's kinetic constants and its reactivity with various substrates have been documented in detail (Callewaert, Rosemblatt, & Tchen, 1974).

Therapeutic Applications

In the context of therapeutic applications, certain derivatives of N-(3-Aminopropyl)-4-Aminobutanal have shown potential. For instance, aminoaldehydes derived from the oxidation of polyamines, such as N-(3-Aminopropyl)-4-Aminobutanal, have demonstrated inhibitory effects on the vitality and growth of parasites like Leishmania infantum. This suggests potential use in therapeutic treatments against such parasites (Massa et al., 2010).

Plant Stress Response Mechanisms

Research into Arabidopsis thaliana has revealed that polyamines can be a source of 4-aminobutyrate (GABA) in plants under abiotic stress. The catabolism of putrescine involves the production of 4-aminobutanal, which is then used for GABA synthesis. This provides insights into the stress response mechanisms in plants (Zarei, Trobacher, & Shelp, 2016).

Role in Polyamine Metabolism

N-(3-Aminopropyl)-4-Aminobutanal plays a significant role in polyamine metabolism. For example, in thermophilic microbes, long-chain and branched polyamines such as N 4-aminopropylspermidine are essential for stabilizing nucleic acids and enhancing protein synthesis at high temperatures. The synthesis pathways of these polyamines involve N-(3-Aminopropyl)-4-Aminobutanal as an intermediate (Fukuda, Hidese, & Fujiwara, 2015).

Biochemical Research and Biosensor Applications

The compound has also found applications in biochemical research and biosensor construction. For instance, N-(3-Aminopropyl)pyrrole has been covalently coupled with alginate to create a pyrrole-alginate conjugate for biosensor applications. This showcases the utility of N-(3-Aminopropyl)-4-Aminobutanal derivatives in developing advanced biosensing technologies (Abu-Rabeah et al., 2004).

properties

IUPAC Name

4-(3-aminopropylamino)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUMEMWAPJNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303916
Record name 4-[(3-Aminopropyl)amino]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(3-Aminopropyl)-4-aminobutanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-(3-aminopropyl)-4-aminobutanal

CAS RN

136849-70-2
Record name 4-[(3-Aminopropyl)amino]butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136849-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Aminopropyl)amino]butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
130
Citations
S Ohkubo, R Mancinelli, S Miglietta… - International …, 2019 - spandidos-publications.com
Amine oxidases, which contribute to the regulation of polyamine levels, catalyze the oxidative deamination of polyamines to generate H2O2 and aldehyde (s). In this study, and at least …
Number of citations: 17 www.spandidos-publications.com
P Fincato, PN Moschou, V Spedaletti… - Journal of …, 2011 - academic.oup.com
Polyamine oxidases (PAOs) are FAD-dependent enzymes involved in polyamine catabolism. All so far characterized PAOs from monocotyledonous plants, such as the apoplastic maize …
Number of citations: 169 academic.oup.com
A Fiorillo, R Federico, F Polticelli, A Boffi… - The FEBS …, 2011 - Wiley Online Library
Polyamine oxidases are FAD‐dependent enzymes catalyzing the oxidation of polyamines at the secondary amino groups. Zea mays PAO (ZmPAO) oxidizes the carbon on the endo‐…
Number of citations: 19 febs.onlinelibrary.wiley.com
P Rangan, R Subramani, R Kumar, AK Singh… - BioMed Research …, 2014 - hindawi.com
Global warming is an alarming problem in agriculture and its effect on yield loss has been estimated to be five per cent for every degree centigrade rise in temperature. Plants exhibit …
Number of citations: 74 www.hindawi.com
T Kusano, DW Kim, T Liu, T Berberich - Polyamines: A Universal Molecular …, 2015 - Springer
The copper-dependent amine oxidases (CuAOs) and flavin-containing polyamine oxidases (PAOs) are involved in polyamine (PA) catabolic processes. Studies on plant CuAOs are still …
Number of citations: 42 link.springer.com
T Kusano, T Berberich, C Tateda, Y Takahashi - Planta, 2008 - Springer
Polyamines are low molecular weight, aliphatic polycations found in the cells of all living organisms. Due to their positive charges, polyamines bind to macromolecules such as DNA, …
Number of citations: 074 link.springer.com
Y Takahashi, R Cong, GHM Sagor, M Niitsu… - Plant cell reports, 2010 - Springer
The genome of Arabidopsis thaliana contains five genes (AtPAO1 to AtPAO5) encoding polyamine oxidase (PAO) which is an enzyme responsible for polyamine catabolism. To …
Number of citations: 118 link.springer.com
Y Takahashi, T Uemura, Y Teshima - Biochemical and Biophysical …, 2019 - Elsevier
To understand the physiological functions of polyamine oxidases (PAOs) in plants, we analyzed the effects of exogenous polyamines during seed germination and early seedling …
Number of citations: 7 www.sciencedirect.com
X Wen, T Moriguchi - Abiotic Stress Biology in Horticultural Plants, 2015 - Springer
Polyamines (PAs) are low molecular weight aliphatic cations that are ubiquitous in all organisms, including plants. PA accumulation occurs under stress in plants, and modulation of the …
Number of citations: 12 link.springer.com
M Šebelaa, K Jarkovskáa, R Lenobelb, R Meddac… - Arkivoc, 2007 - academia.edu
Polyamines are ubiquitous compounds, which are involved in crucial physiological events including cell growth and differentiation. The catabolic oxidative degradation of polyamines is …
Number of citations: 4 www.academia.edu

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